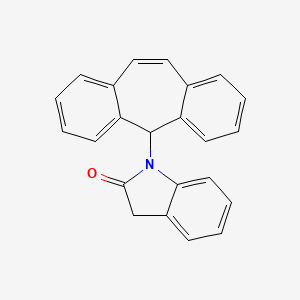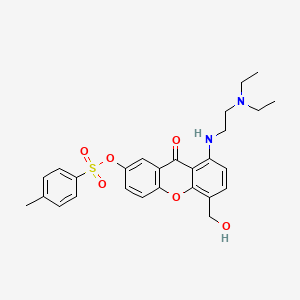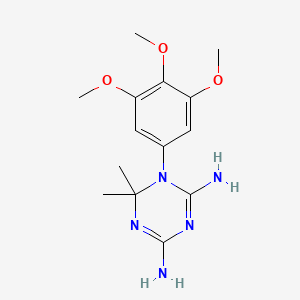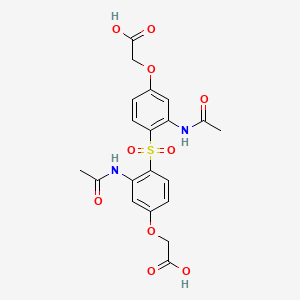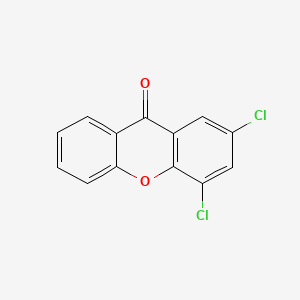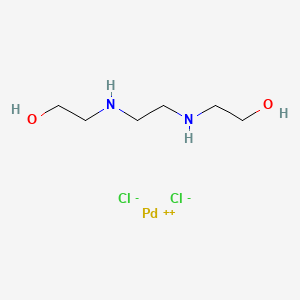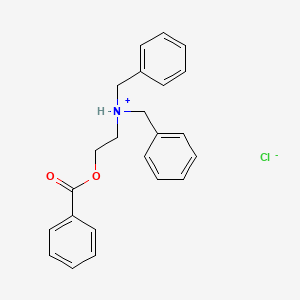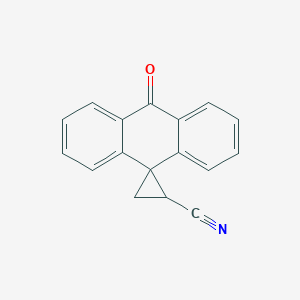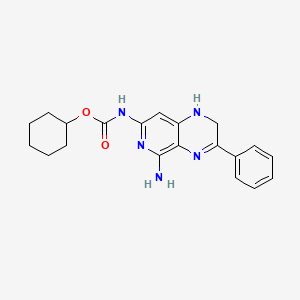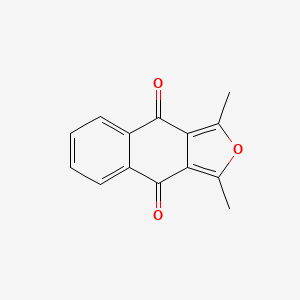
1,3-Dimethylnaphtho(2,3-c)furan-4,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethylnaphtho(2,3-c)furan-4,9-dione is a complex organic compound belonging to the class of naphthofurans. This compound is characterized by a fused ring structure that includes both naphthalene and furan moieties. It is known for its significant biological and pharmacological activities, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dimethylnaphtho(2,3-c)furan-4,9-dione can be synthesized through various methods, including:
Cycloaddition Reactions: One common method involves a [3+2] cycloaddition reaction mediated by visible light.
Palladium-Catalyzed Reactions: Another method involves the use of palladium-catalyzed reverse hydrogenolysis for the coupling of 2-hydroxy-1,4-naphthoquinones with olefins.
Industrial Production Methods
Industrial production methods for this compound are typically based on scalable versions of the synthetic routes mentioned above. These methods are optimized for higher yields and cost-effectiveness, often involving continuous flow processes and advanced catalytic systems.
Analyse Chemischer Reaktionen
1,3-Dimethylnaphtho(2,3-c)furan-4,9-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the naphthalene ring.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Palladium on carbon (Pd/C) is a common catalyst used in hydrogenation reactions.
Major Products Formed
The major products formed from these reactions include various quinone derivatives, dihydro derivatives, and substituted naphthofurans.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethylnaphtho(2,3-c)furan-4,9-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials with unique photochromic properties.
Wirkmechanismus
The mechanism of action of 1,3-Dimethylnaphtho(2,3-c)furan-4,9-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: It targets specific enzymes and receptors involved in cell proliferation and apoptosis.
Pathways Involved: The compound can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
1,3-Dimethylnaphtho(2,3-c)furan-4,9-dione can be compared with other similar compounds, such as:
Uniqueness
What sets this compound apart is its unique combination of biological activities and photochromic properties, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
5339-09-3 |
|---|---|
Molekularformel |
C14H10O3 |
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
1,3-dimethylbenzo[f][2]benzofuran-4,9-dione |
InChI |
InChI=1S/C14H10O3/c1-7-11-12(8(2)17-7)14(16)10-6-4-3-5-9(10)13(11)15/h3-6H,1-2H3 |
InChI-Schlüssel |
OUHKARAJFJGDPN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=C(O1)C)C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



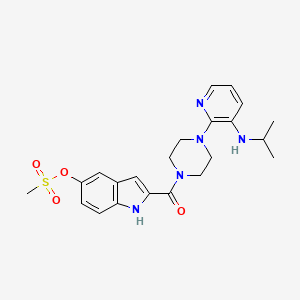

![19-ethyl-19-hydroxy-12-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12798979.png)
